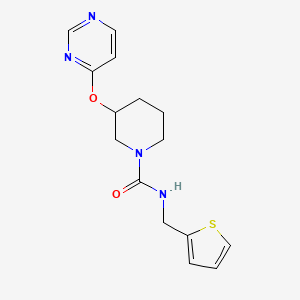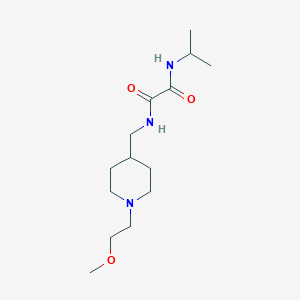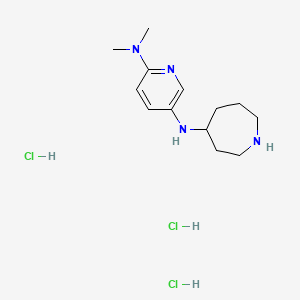
N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
This involves the study of how the compound is synthesized or produced. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación
Nickel(II) and Copper(II) Complexes of Tetradentate Unsymmetrical Schiff Base Ligands
Research on nickel(II) and copper(II) complexes involving tetradentate unsymmetrical Schiff base ligands provides insights into the potential of N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride in forming metal complexes. These studies highlight the significance of structural isomerism and the ability to form complexes with metals, which could be relevant for catalysis, material science, and molecular recognition processes (Chattopadhyay et al., 2006).
Rearrangement Reactions of Azepine Derivatives
Investigations into the rearrangement reactions of azepine derivatives, such as dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate, shed light on the chemical behavior and reactivity of cyclic compounds containing azepine units. These studies demonstrate the flexibility and reactivity of azepine derivatives under various conditions, which could be relevant for synthetic chemistry and the development of novel compounds (Anderson & Johnson, 1966).
mGlu5 Receptor Inhibition by Related Compounds
The study of mGlu5 receptor inhibitors, such as CTEP, a negative allosteric modulator, provides an example of how structurally complex molecules can interact with biological targets. This highlights the potential pharmacological applications of N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride in neuroscience and drug development (Lindemann et al., 2011).
Alkylation and Cyclization in Nitrogen-Containing Heterocyclic Systems
Research on the alkylation of N,N-dibenzylaminoacetonitrile and the subsequent formation of nitrogen-containing heterocyclic systems, including azepane rings, is relevant for understanding the synthetic versatility of compounds related to N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride. These studies provide insights into the synthesis and potential applications of nitrogen-containing heterocycles in medicinal chemistry and organic synthesis (Renault et al., 2023).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-N-(azepan-4-yl)-2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.3ClH/c1-17(2)13-6-5-12(10-15-13)16-11-4-3-8-14-9-7-11;;;/h5-6,10-11,14,16H,3-4,7-9H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRHECKKOHIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC2CCCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(azepan-4-yl)-N2,N2-dimethylpyridine-2,5-diamine trihydrochloride | |
CAS RN |
1803581-47-6 |
Source


|
| Record name | 5-N-(azepan-4-yl)-2-N,2-N-dimethylpyridine-2,5-diamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)
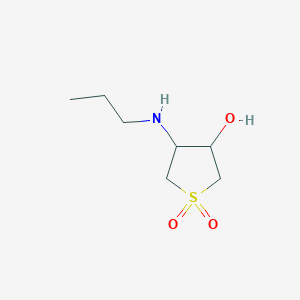
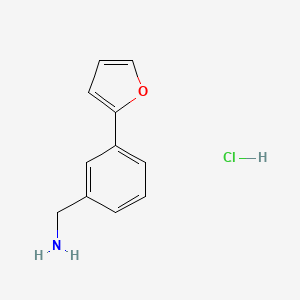



![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)

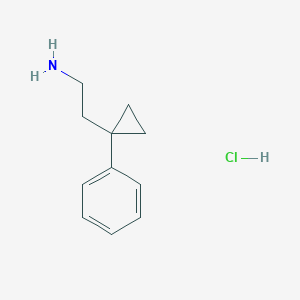
![3-(4-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957788.png)
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2957789.png)
